Product packaging for 2,2,2-Trifluoroethanol-d3(Cat. No.:CAS No. 77253-67-9)

2,2,2-Trifluoroethanol-d3

Cat. No.: B1586222
CAS No.: 77253-67-9
M. Wt: 103.06 g/mol
InChI Key: RHQDFWAXVIIEBN-IDPMSXFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Deuterated Solvents in Contemporary Chemical and Biochemical Research

Deuterated solvents are organic compounds in which one or more hydrogen atoms have been replaced by deuterium (B1214612), a heavy isotope of hydrogen. fiveable.me This isotopic substitution imparts unique properties that are highly advantageous in several areas of research.

In nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are essential. fiveable.me The absence of proton signals from the solvent eliminates background noise and interference, leading to clearer and more accurate spectra of the analyte. synmr.in This enhanced clarity is crucial for the structural elucidation of complex molecules. fiveable.meclearsynth.com The use of deuterated solvents improves the signal-to-noise ratio, allowing for better analysis of the substance being studied. fiveable.me

Deuterated solvents also play a critical role in mechanistic studies of chemical reactions. synmr.in By selectively labeling specific positions within a molecule with deuterium, researchers can track the movement of these isotopes during a reaction. clearsynth.comsynmr.in This provides profound insights into reaction pathways, the formation of intermediates, and the stereochemistry of the reaction. synmr.in

Furthermore, in metabolic studies, deuterated compounds administered in deuterated solvents enable the tracing of isotopic fate within biological pathways. synmr.inirisotope.com This is instrumental in understanding drug metabolism, nutrient utilization, and the mechanisms of diseases. synmr.in The distinct solvent-solute interactions of deuterated solvents compared to their non-deuterated counterparts also provide valuable information on solvation effects and molecular interactions. synmr.in

Unique Characteristics of 2,2,2-Trifluoroethanol-d3 for Specific Research Applications

This compound, with the chemical formula C2D3F3O, is a colorless liquid that possesses a unique combination of properties making it particularly useful. guidechem.com It is a deuterated and fluorinated ethanol, which contributes to its distinct characteristics. scbt.com

One of the primary applications of TFE-d3 is as a specialized solvent in NMR spectroscopy. guidechem.comchemicalbook.com Its use is particularly noted in studies involving peptides and proteins. The non-deuterated form, 2,2,2-Trifluoroethanol (TFE), is known to induce and stabilize helical structures in proteins and peptides. pubcompare.airsc.org TFE-d3 allows for the study of these conformational changes in a "silent" solvent background for ¹H NMR. For instance, NMR studies in a TFE/H2O mixture have been used to investigate the conformational properties of antimicrobial peptides in a membrane-mimetic environment. nih.gov

The ability of TFE to alter protein secondary structures is a significant area of research. pubcompare.ai While it often promotes ordered structures, it has also been shown to disrupt the native triple helical structure of collagen, transforming it into a predominantly unordered conformation. nih.gov This dual behavior makes TFE, and by extension its deuterated form for NMR studies, a valuable tool for investigating protein folding and unfolding mechanisms. pubcompare.ainih.gov

Recent research has also utilized TFE-d3 in gas-phase studies, such as the investigation of the silaformamide ion and substituent effects in photosolvolysis. chemicalbook.comscientificlabs.com Furthermore, studies on the aggregation of fluorinated alcohols in aqueous solutions have provided insights into their interactions at a molecular level, which is crucial for understanding their effects in biological and chemical systems. acs.orgresearchgate.net

Overview of Research Trajectories and Scholarly Contributions

The research landscape involving this compound and its non-deuterated analog is diverse and expanding. A significant portion of research focuses on its role as a cosolvent in protein and peptide studies. researchgate.netchemicalbook.com Scientists have explored how TFE influences protein stability and conformational transitions, with findings indicating that it can both stabilize helical structures and act as a denaturant depending on the protein and conditions. rsc.orgnih.gov

For example, studies have shown that TFE can disrupt intersubunit interactions in membrane proteins, leading to their dissociation. nih.gov This property has been utilized to probe the strength of these interactions. In other work, atomistic molecular dynamics simulations have been employed to understand the heterogeneous unfolding of proteins in TFE solutions, revealing that TFE can accelerate the unfolding process at low concentrations. rsc.org

The structural behavior of TFE itself, including its conformational properties and hydrogen bonding, has also been a subject of investigation through techniques like infrared spectroscopy and quantum chemical calculations. researchgate.net High-pressure studies have revealed a remarkable degree of polymorphism for TFE, with the identification of multiple ordered phases characterized by hydrogen-bonded chains. rsc.org

The continued use of this compound in these and other emerging areas of research underscores its importance as a specialized tool for probing molecular structure, dynamics, and interactions.

Compound Information Table

Compound NameSynonyms
This compoundTFE-d3, Trifluoroethyl alcohol-d3, CF3CD2OD
2,2,2-TrifluoroethanolTFE, Trifluoroethyl alcohol
Deuterium oxideHeavy water, D2O
Chloroform-dDeuterated chloroform, CDCl3
Dimethyl sulfoxide-d6Deuterated DMSO, (CD3)2SO

Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Formula C2D3F3O guidechem.com
Molecular Weight 103.06 g/mol scbt.comisotope.com
Appearance Clear, colorless liquid chemicalbook.com
Boiling Point 77-80 °C (lit.) chemicalbook.comscientificlabs.com
Melting Point -44 °C (lit.) chemicalbook.comscientificlabs.com
Density 1.415 g/mL at 25 °C (lit.) chemicalbook.comscientificlabs.com
Refractive Index n20/D 1.3 (lit.) chemicalbook.comscientificlabs.com
CAS Number 77253-67-9 guidechem.comisotope.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H3F3O B1586222 2,2,2-Trifluoroethanol-d3 CAS No. 77253-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-dideuterio-1-deuteriooxy-2,2,2-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3O/c3-2(4,5)1-6/h6H,1H2/i1D2,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQDFWAXVIIEBN-IDPMSXFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(F)(F)F)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227989
Record name (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77253-67-9
Record name 2,2,2-Trifluoroethan-1,1-d2-ol-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77253-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077253679
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1,1-2H2)-2,2,2-Trifluoroetane-1-(2H)ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,1-2H2]-2,2,2-trifluoroetane-1-[2H]ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.478
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Methodological Advancements and Analytical Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

2,2,2-Trifluoroethanol-d3 (TFE-d3), a deuterated isotopologue of 2,2,2-Trifluoroethanol, has emerged as a valuable solvent in Nuclear Magnetic Resonance (NMR) spectroscopy. Its unique properties facilitate a range of advanced analytical applications, from enhancing spectral resolution to enabling complex biomolecular studies.

Enhanced Resolution and Signal Assignment through Deuteration

The primary advantage of using deuterated solvents like TFE-d3 in ¹H NMR is the significant reduction of solvent interference. scribd.com Since deuterium (B1214612) (²H or D) resonates at a much different frequency than protons (¹H), the intense signals from the solvent are absent in the ¹H spectrum, allowing for the clear observation of analyte signals, even at low concentrations. scribd.com This is particularly crucial for TFE, as its non-deuterated form would exhibit a strong quartet from the CH₂ group and a triplet from the OH proton, potentially obscuring important signals from the sample under investigation. spectrabase.com The deuteration in TFE-d3 (F₃CCD₂OD) eliminates these signals, leading to a cleaner baseline and improved resolution, which greatly simplifies spectral analysis and signal assignment. vwr.comfluorochem.co.uk

Solvent Locking Techniques and Referencing in Advanced NMR Experiments

Modern NMR spectrometers utilize a deuterium lock system to maintain a stable magnetic field over the course of an experiment. fluorochem.co.ukbuffalo.edu The spectrometer's lock channel continuously monitors the resonance frequency of the deuterium in the solvent, such as the deuterium in TFE-d3, and makes real-time adjustments to the magnetic field to compensate for any drift. buffalo.edu This ensures high spectral stability, which is essential for long, multi-dimensional NMR experiments. buffalo.edu

Accurate chemical shift referencing is also critical for the correct interpretation of NMR data. nih.gov While tetramethylsilane (B1202638) (TMS) is a common internal reference standard for ¹H and ¹³C NMR, modern spectrometers can use the "solvent lock" to provide an internal reference, eliminating the need to add a separate standard. ijpsonline.com The deuterium signal of TFE-d3 provides a stable lock for such experiments. nih.gov However, it is important to note that fluorine chemical shifts are highly sensitive to sample conditions, and for ¹⁹F NMR, an external or internal fluorine-containing reference compound is often preferred for accurate referencing. nih.govbiophysics.org

Identification of Trace Impurities and Residual Solvents in Research Samples

The identification of trace impurities and residual solvents is a critical aspect of chemical synthesis and pharmaceutical development. acs.orgresearchgate.net NMR spectroscopy, particularly when using deuterated solvents like TFE-d3, is a powerful tool for this purpose. du.edupitt.edu The absence of large solvent peaks in the ¹H NMR spectrum allows for the detection and identification of small signals arising from impurities. du.eduresearchgate.net

Compilations of ¹H and ¹³C NMR chemical shift data for common laboratory solvents and organic compounds in various deuterated solvents, including TFE-d3, serve as invaluable resources for chemists. du.edupitt.eduepfl.ch By comparing the chemical shifts and multiplicities of unknown signals in a sample's spectrum to these databases, researchers can readily identify trace contaminants. acs.orgdu.edu This is particularly useful in organometallic and process chemistry where a variety of reagents and solvents are employed. acs.orgdu.edu

Compound¹H Chemical Shift (ppm) in TFE-d3¹³C Chemical Shift (ppm) in TFE-d3
Residual H₂O/HOD~3.66N/A
Acetone2.1330.6
Acetonitrile1.941.3, 118.0
Benzene7.16128.1
Chloroform7.2677.2
Methanol (B129727)3.3149.0

Note: The chemical shifts of residual solvents can be influenced by factors such as temperature and sample concentration. The values presented are approximate. ijpsonline.comscience-and-fun.de

Elucidation of Photodegradation Products and Complex Reaction Mixtures via ¹H NMR

¹H NMR spectroscopy in TFE-d3 is a valuable technique for studying complex chemical reactions, such as photodegradation. researchgate.net By analyzing the ¹H NMR spectrum of a reaction mixture at different time points, researchers can monitor the disappearance of reactants and the appearance of products, providing insights into the reaction mechanism. unit.no

For example, the photodegradation of ethyl 3-azido-4,6-difluorobenzoate in TFE-d3 was elucidated using ¹H NMR analysis of the product mixture. researchgate.net The use of the deuterated solvent was crucial for observing the signals of the various photoproducts without interference from the solvent. researchgate.net The structural assignments of the products were confirmed by comparison with synthetic reference materials and other analytical techniques like mass spectrometry. researchgate.net This approach allows for the identification of both expected and unexpected products, contributing to a comprehensive understanding of the reaction pathways. researchgate.net

Utilization in Biomolecular NMR Research for Isotope-Labeled Systems

TFE is often used in biomolecular NMR studies because it can induce and stabilize secondary structures, particularly α-helices, in peptides and proteins. nih.govnih.gov Using TFE-d3 allows for the study of these structural changes without the interference of solvent signals in the ¹H NMR spectra. researchgate.netrsc.org

In these studies, peptides or proteins, which may be isotopically labeled (e.g., with ¹⁵N or ¹³C), are dissolved in mixtures of water and TFE-d3. researchgate.netrsc.org Two-dimensional and multi-dimensional NMR experiments are then used to determine the three-dimensional structure of the biomolecule. For instance, the structure of the antimicrobial peptide maximin 3 was determined in a 50/50% water/TFE-d3 mixture using 2D NMR spectroscopy. researchgate.net The use of TFE-d3 is also essential in studies investigating the orientation of membrane peptides, where deuterium NMR spectroscopy is employed. meihonglab.com

Advanced Spectroscopic Techniques Beyond NMR

Infrared (IR) spectroscopy is a powerful method for investigating hydrogen bonding, and the use of TFE-d3 provides distinct advantages. In studies of hydrogen-bonded complexes in the gas phase, the deuteration of the hydroxyl group in TFE allows for the clear identification of the O-D stretching vibration, which is shifted to a lower frequency compared to the O-H stretch. This isotopic labeling helps to simplify complex vibrational spectra and provides a more direct probe of the hydrogen bond strength and geometry.

For instance, in the study of complexes between TFE and various cyclic ethers, the red shift of the O-H stretching fundamental transition upon complexation is a key indicator of hydrogen bond formation. researchgate.net By using TFE-d3, the corresponding O-D stretch can be unambiguously assigned, aiding in the characterization of the intermolecular forces. Computational studies, often performed in conjunction with IR spectroscopy, help to predict the structures and vibrational frequencies of these complexes, further refining our understanding of the hydrogen bonding interactions. nih.gov

Circular dichroism (CD) and fluorescence spectroscopy are essential techniques for studying the secondary and tertiary structures of biomolecules, particularly proteins and peptides. 2,2,2-Trifluoroethanol is well-known for its ability to induce helical conformations in peptides and proteins, and TFE-d3 is often used in these studies to mimic this environment while being compatible with other analytical methods like NMR. ubc.canih.gov

In a study on the tunicate-derived peptide clavanin A, CD spectroscopy was used to assess its secondary structure in the presence of TFE. ubc.ca The results, combined with NMR data obtained in TFE-d3, revealed an α-helical conformation. ubc.ca Similarly, the conformational transitions of the C-terminal sterile alpha motif (SAM) of human p73 were investigated using CD and fluorescence spectroscopy in the presence of TFE. nih.gov These studies demonstrated that TFE induces a highly helical, though not rigid, final state. nih.gov The use of TFE-d3 in complementary NMR experiments allows for a more detailed, residue-specific analysis of these conformational changes.

The following table summarizes the application of CD spectroscopy in studying peptide conformation in the presence of TFE:

Peptide/ProteinTFE ConcentrationObserved Conformational ChangeReference
Clavanin AVariousInduction of α-helical structure ubc.ca
SAM domain of p730-40% (v/v)Transition to a highly helical state nih.gov

Studies on liquid TFE have employed neutron diffraction with H/D isotopic substitution to investigate its molecular conformation and intermolecular hydrogen bonding. nih.gov These experiments, often coupled with molecular dynamics simulations and quantum chemical calculations, have provided detailed insights into the structure of liquid TFE, including the size of hydrogen-bonded aggregates. nih.govresearchgate.net The data revealed that the extent of hydrogen-bonded aggregation in pure liquid TFE is smaller than in pure liquid ethanol. nih.gov Furthermore, high-pressure neutron powder diffraction studies have been used to explore the rich phase behavior of TFE, identifying multiple crystalline forms characterized by hydrogen-bonded chains. rsc.orgresearchgate.net

Rotational spectroscopy, specifically Fourier transform microwave (FTMW) spectroscopy, provides highly precise information about the geometry of molecules and their complexes in the gas phase. By studying oligomers and clusters of TFE, including those with TFE-d3, it is possible to understand the initial stages of self-association and the nature of the intermolecular forces at play.

Research on TFE trimers has identified and characterized the rotational spectra of the three most stable conformers. researchgate.netnih.gov These studies revealed that the most stable trimer contains one TFE subunit in the trans conformation, which is unstable in the isolated monomer. researchgate.netnih.gov This finding offers crucial insights into how the trans conformation becomes stabilized in larger clusters and eventually in the liquid phase. researchgate.netnih.gov The analysis of the rotational spectra also highlighted the importance of O-H···O-H and O-H···F-C hydrogen bonds, as well as attractive C-F···F-C interactions, in stabilizing these clusters. nih.gov

Dynamic light scattering (DLS) is a technique used to measure the size distribution of particles and aggregates in solution. In the context of TFE and its deuterated counterpart, DLS is employed to study the aggregation behavior of solutes, such as proteins and small molecules, in aqueous TFE mixtures.

DLS studies have been used to investigate the aggregation of proteins like the SAM domain of p73 in the presence of TFE, revealing complex conformational transitions involving multiple species. nih.gov The technique is also used to determine the aggregation temperature (Tagg) of proteins, which is the temperature at which they begin to oligomerize or aggregate. malvernpanalytical.com Furthermore, DLS experiments, in conjunction with molecular dynamics simulations, have been used to compare the aggregation propensities of TFE and other fluorinated alcohols in aqueous solutions, showing that TFE has a tendency to form aggregates, particularly at low mole fractions. acs.orgnih.gov The use of TFE-d3 in such studies would be advantageous when combining DLS with other techniques like small-angle neutron scattering (SANS) where isotopic contrast is beneficial.

The following table presents DLS data on the aggregation of fluorinated alcohols in aqueous solutions:

Fluorinated AlcoholConcentration Range for Aggregation DetectionReference
2,2,2-Trifluoroethanol (TFE)10% - 70% (v/v) nih.gov
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)8% - 50% (v/v) nih.gov
2-(Tetrafluoro(trifluoromethyl)-λ6-sulfanyl-ethan-1-ol)1% - 50% (v/v) nih.gov

Chromatographic Separations

2,2,2-Trifluoroethanol is utilized as a component of the mobile phase in various chromatographic techniques, including high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC). nih.govnih.gov Its unique solvent properties, such as its ability to act as a strong hydrogen bond donor, make it a valuable modifier for achieving specific separations.

In reversed-phase thin-layer chromatography, TFE has been used as an organic modifier in aqueous binary mobile phases. researchgate.net The use of TFE-d3 in these applications is less common but could be employed in mechanistic studies where the role of the hydroxyl proton in the separation process is under investigation, for example, through spectroscopic detection methods coupled to the chromatography system.

A notable application is the separation of racemic 1-(9-Anthryl)-2,2,2-trifluoroethanol using supercritical fluid chromatography, where TFE is a structural component of the analyte itself. nih.gov While TFE-d3 is not directly used as a mobile phase component in this specific example, it highlights the importance of the trifluoroethanol moiety in chiral separations. The development of two-dimensional liquid chromatography systems has also been explored, where TFE could potentially be used in one of the dimensions. westernsydney.edu.au

Application as a Co-solvent in Supercritical Fluid Chromatography (SFC) for Unstable Compounds

Supercritical Fluid Chromatography (SFC) has emerged as a crucial technique for the purification of compounds that are sensitive to traditional solvents used in other chromatographic methods like reversed-phase liquid chromatography (RPLC). Many compounds, such as boronic acid pinacol (B44631) esters, are known to degrade in the presence of aqueous and common alcoholic solvents like methanol, ethanol, and 2-propanol. researchgate.netnih.gov This instability presents a significant challenge for their purification.

2,2,2-Trifluoroethanol has been successfully evaluated as a co-solvent in SFC to address the degradation of these unstable compounds. researchgate.netnih.gov Its unique properties allow for the effective purification of alcohol-sensitive substances. For instance, studies have demonstrated that replacing methanol with TFE as the co-solvent in SFC successfully prevents the degradation of boronate esters. researchgate.netnih.gov This makes TFE a valuable alternative for the analysis and purification of sensitive chiral compounds. nih.gov The application of TFE is particularly advantageous in SFC for purifying compounds that are unstable in water or other alcohols, where techniques like RPLC would not be suitable. americanpharmaceuticalreview.com

Research has highlighted several cases where TFE proved essential for maintaining the integrity of the analyte. The table below summarizes findings from a study on the purification of unstable boronate esters.

Compound TypeConventional Co-solvent IssueTFE Co-solvent SolutionReference
Boronic Acid Pinacol EstersDegradation in methanol, ethanol, 2-propanolSuccessfully controlled degradation researchgate.netnih.gov
Alcohol-Sensitive Chiral CompoundsReactivity with standard alcohol modifiersEnabled successful analysis and purification nih.gov

The use of TFE as a co-solvent expands the applicability of SFC to a wider range of sensitive and unstable molecules that are otherwise difficult to purify.

Impact on Throughput Enhancement and Epimerization Control in SFC

Beyond its utility in preserving unstable compounds, 2,2,2-Trifluoroethanol also offers significant advantages in optimizing chromatographic performance, specifically in enhancing throughput and controlling epimerization.

Epimerization Control: Epimerization, the change in configuration at one of several stereogenic centers in a molecule, is a critical issue in the purification of chiral compounds. A study on 3-substituted 1,4-benzodiazepine (B1214927) analogues revealed that TFE can effectively control the epimerization of enantiomers during the SFC purification process. researchgate.netnih.gov This is a crucial benefit for ensuring the stereochemical purity of pharmaceutical compounds.

Throughput Enhancement: Throughput in preparative chromatography is a measure of the amount of purified substance obtained over a period. TFE has demonstrated the ability to improve throughput in SFC separations. researchgate.net Due to its stronger solvent strength compared to other common alcohol co-solvents, a lower percentage of TFE is often required to elute highly polar samples. researchgate.net This can lead to several benefits:

Improved Resolution: In many cases, TFE has been shown to provide improved selectivity and resolution between peaks compared to methanol. researchgate.net

Higher Loading and Reduced Solvent Consumption: A combination of shorter cycle times and better resolution allows for higher sample loading onto the column. This, coupled with the lower co-solvent percentage needed, results in higher throughput and a reduction in total solvent consumption. researchgate.net

A case study on a compound designated as "Compound B" clearly illustrated these advantages, where TFE provided a shorter cycle time and much-improved resolution at a lower co-solvent percentage compared to methanol. researchgate.net

The following table outlines the impact of TFE on SFC performance metrics based on research findings.

Performance MetricObservation with TFE Co-solventOutcomeReference
Epimerization Controlled epimerization of 3-substituted 1,4-benzodiazepine enantiomersMaintained stereochemical integrity researchgate.netnih.gov
Resolution Improved selectivity and resolution for most compounds studiedBetter separation of components researchgate.net
Solvent Strength Stronger than other alcoholsReduced co-solvent percentage needed for elution researchgate.net
Cycle Time Shortened retention time for highly polar samplesFaster purifications researchgate.net
Throughput Higher loading capacity and shorter cycle timesIncreased productivity and efficiency researchgate.net

These findings underscore the versatility of 2,2,2-Trifluoroethanol (and by extension, this compound) as a co-solvent in SFC, not only for solving stability issues but also for significantly enhancing the efficiency and productivity of the purification process. researchgate.net

Solvation Phenomena and Intermolecular Interactions

Role of Polarity and Hydrogen Bonding Networks

2,2,2-Trifluoroethanol-d3 (TFE-d3) is a deuterated isotopologue of 2,2,2-Trifluoroethanol (TFE), an organic solvent known for its distinct physicochemical properties. The substitution of the hydroxyl proton with a deuteron (B1233211) introduces subtle yet significant changes that influence its behavior in solution, particularly concerning its polarity and its participation in hydrogen bonding networks.

2,2,2-Trifluoroethanol is characterized by its high polarity and its ability to dissolve a wide range of substances. solubilityofthings.com This high polarity arises from the strong electron-withdrawing nature of the three fluorine atoms on the adjacent carbon, which induces a significant dipole moment in the molecule. This inherent polarity allows TFE-d3 to be an effective solvent for many polar and ionic compounds. It is miscible with water and most organic solvents, highlighting its versatile solvation capabilities. solubilityofthings.com The polar nature of the trifluoroethyl group enhances its interactions with other polar molecules, thereby promoting their dissolution. solubilityofthings.com

The solvation capabilities of TFE are further explained by its hydrogen bonding characteristics. It is a strong hydrogen bond donor but a relatively poor acceptor. ias.ac.in This allows it to effectively solvate anions and other electron-rich species through hydrogen bonding, contributing to its utility in various chemical reactions and for stabilizing charged intermediates.

The trifluoromethyl (-CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry. nih.gov This strong inductive effect significantly influences the properties of the adjacent hydroxyl group in TFE-d3, making it more acidic compared to ethanol. mdpi.com The electron-withdrawing nature of the -CF₃ group enhances the electrophilic character of nearby cationic sites and can lead to greater positive charge delocalization in molecules. nih.gov

The substitution of protium (B1232500) with deuterium (B1214612) in the hydroxyl group of TFE-d3 has a discernible effect on hydrogen bonding. Generally, deuterium forms slightly stronger hydrogen bonds than protium. This phenomenon, known as the Ubbelohde effect, can lead to changes in the geometry and vibrational frequencies of the hydrogen bond. nih.gov Deuteration typically causes a redshift in the vibrational frequencies associated with the O-H (or O-D) bond. ajchem-a.com

This isotopic substitution can alter the dynamics of hydrogen bond formation and cleavage. The increased mass of deuterium can lead to a lower vibrational frequency for the O-D bond compared to the O-H bond, which can, in turn, affect the kinetics of reactions involving proton or deuteron transfer. ajchem-a.com While the fundamental nature of the hydrogen bonding network in TFE-d3 remains similar to that in TFE, the subtle strengthening of these bonds due to the presence of deuterium can influence the stability of solvated complexes and the rates of chemical processes occurring in this solvent. Isotope effects on NMR chemical shifts are a powerful tool for studying the presence and characteristics of intramolecular hydrogen bonds. mdpi.com

Table 1: Isotopic Effect on Vibrational Frequencies
BondTypical Vibrational Frequency Range (cm⁻¹)Effect of Deuteration
O-H3200-3600Shifts to lower frequency
O-D2400-2700Lower frequency compared to O-H

2,2,2-Trifluoroethanol has demonstrated a superior ability to stabilize intramolecular hydrogen bonds in complex organic molecules, such as carbohydrates. rsc.org Molecular dynamics simulations have shown that TFE can stabilize the secondary structures of peptides by aggregating around them. nih.govnih.gov This "coating" of TFE molecules displaces water, creating a lower dielectric environment that favors the formation of intrapeptide hydrogen bonds. nih.govnih.gov

A study using TFE-d3 as a solvent in ¹H NMR spectroscopy revealed its enhanced capability for stabilizing intramolecular hydrogen bonds in carbohydrates. This was confirmed by observing shifts in the conformational equilibria of β-ribopyranose and its methyl glycoside. rsc.org The ability of TFE-d3 to promote such intramolecular interactions is attributed to its strong hydrogen-bond-donating capability and its relatively poor hydrogen-bond-accepting nature, which minimizes competition with the intramolecular hydrogen bonds of the solute. ias.ac.in This property is particularly valuable in conformational studies of biomolecules where the preservation of native-like structures in solution is crucial.

Aggregation Behavior and Supramolecular Assembly

The unique solvent properties of this compound also give rise to interesting aggregation behavior and the formation of supramolecular assemblies in solution.

Both computational and experimental studies have provided insights into the self-association of TFE molecules through hydrogen bonding, leading to the formation of dimers, trimers, and larger aggregates. nih.gov Density Functional Theory (DFT) computations have predicted the existence of a set of hydrogen-bonded dimers and trimers of TFE. nih.gov

These studies have elucidated the structural features of these aggregates. For instance, one of the dimer structures consists of a seven-membered cyclic fragment with a free CF₃CH₂ side chain. nih.gov Trimer structures can involve a third monomer hydrogen-bonding to one of the fluorine atoms in the CF₃ group of a dimer, or three monomers forming a cyclic structure with three OH∙∙∙O bonds. nih.gov The high dissociation energies calculated for these trimer complexes indicate their significant stability. nih.gov These aggregation phenomena are crucial for understanding the microscopic structure of TFE and TFE-d3 solutions and how they influence the solvation and stabilization of other molecules.

Table 2: Computationally Predicted TFE Aggregates
AggregateKey Structural FeatureSignificance
Dimer7-membered cyclic fragment with a free CF₃CH₂ side chainFundamental building block of larger aggregates
Trimer (Type 1)Third monomer H-bonded to a fluorine atom of a dimerDemonstrates the role of fluorine in H-bonding
Trimer (Type 2)Cyclic fragment with three OH∙∙∙O bondsHighly stable configuration

Formation of Three-Dimensional Supramolecular Assemblies in Aqueous Solutions

In aqueous environments, fluorinated alcohols such as 2,2,2-Trifluoroethanol (TFE) demonstrate a greater tendency to form stable and well-organized three-dimensional supramolecular assemblies compared to their non-fluorinated counterparts. acs.org Molecular dynamics simulations and experimental studies have shown that TFE molecules self-associate in water. This process is driven by the hydrophobic interactions between the trifluoromethyl (CF3) groups, which shield themselves from the surrounding water molecules. nih.gov The result is the formation of micelle-like structures or clusters. nih.govacs.org These assemblies are not merely random aggregations; they form supramolecular networks with fractal dimensions, where smaller oligomeric fibrils cluster together into larger, complex structures. diva-portal.orgresearchgate.net The stability of these assemblies is influenced by the interplay of hydrogen bonding between TFE and water molecules and the hydrophobic forces of the fluorinated groups. nih.gov This capacity to create organized structures within a solution is a key factor in how TFE influences the folding of peptides and proteins. acs.orgnih.gov

Concentration-Dependent Clustering and its Impact on Solution Properties

The self-association of 2,2,2-Trifluoroethanol in water is highly dependent on its concentration, which in turn significantly affects the properties of the solution. nih.gov Numerous studies using techniques like small-angle X-ray scattering (SAXS), NMR, and molecular dynamics simulations have established that the extent of TFE clustering is not a linear function of its concentration. nih.govacs.orgnih.govuq.edu.au Instead, the formation of these clusters reaches a maximum at a TFE concentration of approximately 30% (v/v). nih.govnih.govuq.edu.au Beyond this point, as the concentration of TFE increases further, the clusters begin to disassemble, leading to a more homogeneous solution. nih.govacs.org

This concentration-dependent clustering has a direct impact on the physical properties of the TFE/water mixture. For instance, the viscosity of the solution increases significantly with the TFE concentration, doubling as it goes from 0% to 60% TFE. nih.govacs.org This change in viscosity, along with the structural organization of the solvent, can have notable effects on the kinetics of chemical reactions and the conformational dynamics of solutes, such as the folding rates of proteins. nih.govacs.org

TFE Concentration and its Effect on Clustering and Solution Viscosity
TFE Concentration (v/v)Extent of ClusteringImpact on Solution Properties
0% - 15%IncreasingViscosity begins to increase.
15% - 30%MaximalPeak clustering observed; significant increase in viscosity. nih.govnih.gov
> 30%DecreasingClusters disassemble, solution becomes more homogeneous. nih.govacs.org
60%LowViscosity approximately double that of pure water. nih.govacs.org

Role as a Nanocrowder and its Influence via Excluded Volume Effects

The clusters formed by 2,2,2-Trifluoroethanol in aqueous solutions can act as "nanocrowders," influencing the behavior of macromolecules through the principle of excluded volume. nih.govnih.govresearchgate.net Molecular crowding is a phenomenon where the volume occupied by macromolecules in a solution reduces the space available for other molecules, which can affect reaction rates and equilibria. The nanometer-sized TFE clusters, typically composed of around nine TFE molecules, can occupy a significant portion of the solution's volume, for example, approximately 30% of the volume at a 40% TFE concentration. acs.orgresearchgate.net

This crowding effect preferentially destabilizes the more extended, unfolded states of proteins and peptides, thereby promoting more compact, folded structures. nih.govacs.org By physically occupying space, the TFE clusters limit the conformational freedom of a polypeptide chain, shifting the folding equilibrium towards the folded state. nih.gov This "excluded volume effect" is a key mechanism by which TFE facilitates the formation of secondary structures, such as α-helices, in proteins and peptides that would otherwise be disordered in a purely aqueous solution. nih.govnih.govresearchgate.net The effect is most pronounced in the concentration range where TFE clustering is maximized (15-30%). nih.gov

Comparative Studies with Other Fluorinated Alcohols in Solvent-Induced Self-Assembly

Comparative studies between 2,2,2-Trifluoroethanol and other fluorinated alcohols, particularly 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), highlight the role of the degree of fluorination in solvent-induced self-assembly. acs.org Both TFE and HFIP are known to promote secondary structure in peptides, but their effectiveness and the morphology of the resulting assemblies can differ. rsc.orgresearchgate.net

Research indicates that the tendency to form clusters and promote conformational transitions in peptides is correlated with the fluorine content of the alcohol. acs.org HFIP, with two trifluoromethyl groups, has a greater propensity to form clusters compared to TFE. acs.orgresearchgate.net This enhanced clustering ability means HFIP can more effectively replace water near a peptide, leading to a more potent stabilization of secondary structures. researchgate.net

When used to induce self-assembly of an aromatic dipeptide, TFE and HFIP led to distinctly different morphologies: microspheres in the case of TFE and more ordered, crystalline microribbons with HFIP. rsc.orgresearchgate.net This suggests that despite their similar properties in promoting monomeric, helical conformations in solution, their modes of interaction with the peptide and the resulting self-assembled structures upon solvent evaporation are dissimilar. rsc.org

Comparison of TFE and HFIP in Self-Assembly
Property2,2,2-Trifluoroethanol (TFE)1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
Fluorine ContentOne CF3 groupTwo CF3 groups
Clustering TendencyForms clusters, maximal around 30% (v/v). nih.govGreater tendency to form clusters than TFE. acs.orgresearchgate.net
Effect on Peptide StructureInduces secondary structure (e.g., α-helix). nih.govwikipedia.orgMore effective at inducing secondary structure than TFE. acs.orgresearchgate.net
Induced Self-Assembled Morphology (Aromatic Dipeptide)Microspheres. rsc.orgresearchgate.netMicroribbons (more ordered). rsc.orgresearchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the intrinsic properties of 2,2,2-Trifluoroethanol and its interactions.

Geometry Optimization and Conformational Analysis of 2,2,2-Trifluoroethanol and its Oligomers

Theoretical studies have focused on the conformational preferences of the isolated TFE molecule. The two primary conformers are the gauche and trans forms, determined by the dihedral angle of the H-O-C-C bond. acs.org A significant body of research has shown that the gauche conformer is more stable than the trans conformer. acs.orgacs.org This preference was initially attributed to an intramolecular hydrogen bond between the hydroxyl hydrogen and a fluorine atom. However, more recent theoretical analyses at the MP2/aug-cc-pVDZ level suggest that the prevalence of the gauche form is due to a reduction in repulsion forces, rather than a classic intramolecular hydrogen bond. acs.orgresearchgate.net The instability of the trans geometry is proposed to be caused by stronger repulsive forces between the oxygen lone pair electrons and the fluorine atoms. acs.orgresearchgate.net

DFT computations have also been extended to explore the structures of TFE oligomers, such as dimers and trimers. nih.govresearchgate.net These calculations predict the existence of various hydrogen-bonded dimer and trimer structures. For instance, one stable dimer structure involves a seven-membered cyclic fragment with a free CF3CH2 side chain. nih.govresearchgate.net Trimer structures can be more complex, with some involving a third monomer hydrogen-bonding to a fluorine atom of a dimer, while others form a cyclic structure with three OH∙∙∙O bonds. nih.govresearchgate.net

Prediction of H-bonded Complex Structures, Bond Lengths, and Dissociation Energies

Computational methods have been successfully applied to predict the structural and energetic details of hydrogen-bonded complexes involving TFE. DFT computations, using methods like ωB97X-D with a 6-311++G** basis set, have provided detailed information on bond lengths and dissociation energies for TFE dimers and trimers. nih.gov The high dissociation energy calculated for trimer complexes indicates their significant stability. nih.govresearchgate.net

Studies have also investigated complexes of TFE with other small molecules. For example, theoretical investigations at the MP2/aug-cc-pVDZ level have explored complexes with water and ammonia. acs.org With water, TFE can form four different molecular aggregates, the most stable of which involves water acting as a hydrogen bond donor to a cis-gauche TFE conformer. acs.org In the case of ammonia, steric hindrance destabilizes the cis-gauche conformation, leading to the trans-TFE conformer becoming the preferred structure for complexation. acs.org These calculations also predict significant vibrational frequency shifts upon hydrogen bond formation, which are in agreement with experimental data. acs.org

Calculated Dissociation Energies of TFE Oligomers
ComplexDissociation Energy (kcal/mol)Computational Method
Dimer 1 (H-bonded fragment in CF3CH2O‒H∙∙∙FCF2CH2OH)1.48DFT (M06-2X/6-311+G)
Trimer ComplexesHigh (indicating high stability)DFT (ωB97X-D/6-311++G)

Analysis of Electronic Effects and Nucleophilicity in Reactivity Studies

The electronic properties of 2,2,2-Trifluoroethanol play a crucial role in its behavior as a solvent and its influence on chemical reactions. The strong electron-withdrawing effect of the trifluoromethyl group makes the hydroxyl proton significantly more acidic than that of ethanol. sci-hub.se This enhanced acidity makes TFE a strong hydrogen bond donor but a poor hydrogen bond acceptor. sci-hub.se

These electronic characteristics directly impact its solvent nucleophilicity. TFE has been employed as a solvent to control and improve the selectivity of nucleophilic aromatic substitution (SNAr) reactions in peptides. rsc.org In these reactions, TFE can significantly enhance nucleophile-selectivity compared to more traditional solvents like N,N'-dimethylformamide (DMF). rsc.org This effect is attributed to TFE's ability to modulate the reactivity of different nucleophilic side chains present in peptides, showcasing how its unique electronic properties can be harnessed in synthetic chemistry.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the behavior of TFE in the condensed phase, particularly its interactions in complex biological systems.

Development and Validation of Force Field Models for 2,2,2-Trifluoroethanol Systems

The accuracy of MD simulations heavily relies on the quality of the underlying force field, which is a set of parameters describing the potential energy of the system. Several force field models for TFE have been developed and validated for use in simulations. semanticscholar.orguq.edu.auresearchgate.net These models are often parameterized using quantum mechanical calculations to derive atomic charges and are then refined to reproduce experimental properties of the pure liquid and its mixtures. semanticscholar.orguq.edu.au

For example, new TFE models have been developed that are consistent with widely used biomolecular force fields like GROMOS96 and AMBER. semanticscholar.orguq.edu.au Validation of these models involves comparing simulated macroscopic properties—such as density, enthalpy of vaporization, and diffusion coefficients—with experimental data. uq.edu.aucncb.ac.cnscispace.com A key challenge in developing these force fields is to accurately model the behavior of TFE/water mixtures and avoid excessive aggregation that can be an artifact of some models. cncb.ac.cn Successful models provide good agreement with experimental data for both the neat liquid and for mixtures with water. uq.edu.auresearchgate.net

Simulation of Solvent Effects on Protein and Peptide Conformational Stability

One of the most significant applications of MD simulations involving TFE is to understand its well-known ability to induce and stabilize secondary structures, such as α-helices and β-sheets, in peptides and proteins. nih.govnih.gov Numerous simulation studies have investigated the effect of TFE/water mixtures on the conformational stability of various peptides, including the α-helix from Melittin and the β-sheet peptide Betanova. nih.govnih.govpnas.org

These simulations reveal a consistent molecular mechanism for TFE's stabilizing effect. The TFE molecules tend to preferentially aggregate around the peptide, effectively creating a TFE-rich microenvironment. nih.govpnas.orguq.edu.au This "coating" displaces water molecules from the peptide's vicinity. nih.govnih.gov The removal of water, an alternative hydrogen-bonding partner, and the creation of a lower dielectric environment favor the formation of intra-peptide hydrogen bonds, which are essential for secondary structure. nih.govnih.govresearchgate.net Importantly, TFE interacts weakly with nonpolar residues, meaning it does not disrupt the hydrophobic interactions that are also crucial for protein folding. nih.govnih.gov Consequently, TFE promotes the stability of folded structures rather than causing denaturation. nih.govresearchgate.net

Peptides Studied in MD Simulations with TFE/Water Mixtures
PeptideSecondary Structure ElementObserved Effect of TFE
Melittin (α-helix)α-helixIncreased stability compared to pure water
BetanovaThree-stranded β-sheetMarked increase in stability
β-hairpin 41–56 from Protein Gβ-hairpinEnhanced stability of the β-hairpin

Advanced Computational Methodologies for Chemical Reactivity

The study of chemical reactions in solution, including the determination of energy barriers, requires accurate and computationally efficient methods for modeling the potential energy surface (PES). Neural Network Potentials (NNPs) have emerged as a powerful class of machine learning interatomic potentials that can achieve accuracy close to first-principles quantum chemistry methods at a fraction of the computational cost. nih.govresearchgate.netresearchgate.net

NNPs function by learning the complex relationship between the coordinates of atoms and the system's potential energy from a set of reference data. nih.gov This reference data is typically generated from high-level quantum chemistry calculations, most commonly at the Density Functional Theory (DFT) level. nih.govchemrxiv.org The trained NNP can then be used to run large-scale, long-time molecular dynamics (MD) simulations to explore reaction pathways and calculate activation energies. researchgate.netnih.gov

A key innovation in the development of NNPs is the incorporation of equivariance, which encodes the spatial symmetries of 3D space into the neural network architecture. nih.gov This ensures that the model's predictions correctly transform with rotations and translations of the input atomic coordinates, significantly improving accuracy and reliability. nih.gov High-dimensional NNPs (HDNNPs) have been successfully developed to handle complex systems with thousands of atoms, making them suitable for condensed-phase simulations. researchgate.netchemrxiv.org

In the context of 2,2,2-Trifluoroethanol-d3 as a solvent, NNPs can be trained on DFT data of a reacting system solvated by TFE-d3 molecules. The resulting potential would implicitly include the complex solute-solvent interactions. This NNP could then be used in advanced simulation techniques, such as metadynamics or umbrella sampling, to efficiently calculate the free energy profile along a reaction coordinate and determine the energy barrier in solution. nih.gov This approach circumvents the high computational expense of performing direct ab initio MD simulations for such tasks.

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating electronic structure and reaction mechanisms. Hybrid DFT functionals, which incorporate a fraction of exact Hartree-Fock (HF) exchange, often provide a more accurate and reliable description of chemical systems compared to semi-local DFT functionals by reducing the self-interaction error. princeton.eduprinceton.edu This is particularly important for accurately describing reaction barriers and transition states.

However, the computational cost associated with calculating the exact exchange term has historically limited the application of hybrid DFT to large, condensed-phase systems, such as reactions in a solvent like this compound. princeton.eduprinceton.edu Recent theoretical and algorithmic advancements have been developed to overcome this limitation. These include linear-scaling approaches that use a local representation of the occupied orbitals (e.g., maximally localized Wannier functions) to exploit the sparsity of the exchange interaction in real space for systems with a finite electronic gap. princeton.eduprinceton.edu Such methods make ab initio molecular dynamics (AIMD) simulations with hybrid functionals feasible for systems containing hundreds or even thousands of atoms. princeton.eduprinceton.edu

Double-hybrid DFT functionals represent a further step in accuracy, combining exact exchange from HF theory with a portion of correlation energy from wave-function based methods, such as second-order Møller–Plesset perturbation theory (MP2). mdpi.comsemanticscholar.org These functionals can provide an excellent description of long-range interactions, like dispersion forces, which are crucial for accurately modeling condensed-phase systems. mdpi.com The implementation of hybrid and double-hybrid functionals within periodic boundary conditions allows for the rigorous study of reaction mechanisms in solution, providing insights into the role of the solvent in stabilizing reactants, products, and transition states.

Table 2: Hierarchy of DFT Functionals for Condensed-Phase Simulations

Functional Type Components Key Advantage Typical Application
Semi-local (e.g., GGA) Electron density and its gradient Computationally efficient Large-scale AIMD, initial structural studies
Hybrid (e.g., PBE0, B3LYP) Semi-local DFT + a fraction of exact HF exchange Reduced self-interaction error, improved barrier heights Accurate reaction mechanism studies princeton.edumdpi.com

Chemical reactions are rare events, meaning they occur on timescales much longer than those accessible by standard molecular dynamics simulations. Enhanced sampling methods are required to overcome the high energy barriers that separate reactant, transition state, and product states. Metadynamics is an adaptive biasing technique that accelerates the exploration of selected collective variables (CVs)—coordinates that describe the progress of the reaction. aps.orgaps.org

In metadynamics, a history-dependent bias potential, typically constructed as a sum of Gaussian functions, is added to the system's Hamiltonian. aps.org This potential discourages the system from revisiting previously explored regions of the CV space, allowing it to escape from local free energy minima and cross high energy barriers. aps.org

A significant advancement of this method is "well-tempered metadynamics" (WT-MetaD). aps.orgresearchgate.net In this variant, the height of the added Gaussian hills is progressively reduced as the simulation explores the CV space. This ensures that the bias potential converges smoothly, preventing the system from being pushed to excessively high free energy regions. aps.orgresearchgate.net This smooth convergence allows for a more controlled exploration of the conformational landscape and a more accurate reconstruction of the underlying free energy surface. aps.orgaps.org WT-MetaD provides a powerful tool for calculating free energy profiles of chemical reactions in complex environments like this compound, enabling the precise characterization of transition state regions and the calculation of activation free energies. The combination of WT-MetaD with parallel tempering can further enhance sampling efficiency, particularly for degrees of freedom not directly included in the set of CVs. nih.gov

Table of Compounds Mentioned

Compound Name Formula
This compound CF₃CD₂OD
2,2,2-Trifluoroethanol CF₃CH₂OH
Water H₂O

Applications in Chemical Reaction Mechanisms and Synthetic Methodologies

Elucidation of Reaction Pathways and Dynamics

The substitution of protium (B1232500) with deuterium (B1214612) in 2,2,2-Trifluoroethanol provides a non-invasive probe for studying reaction dynamics without altering the fundamental electronic properties of the solvent.

2,2,2-Trifluoroethanol-d3 is frequently employed as a solvent for nuclear magnetic resonance (NMR) spectroscopy studies aimed at elucidating reaction mechanisms. isotope.comsigmaaldrich.com Its deuterated nature ensures that the solvent itself does not produce overwhelming signals in ¹H NMR spectra, allowing for the clear observation of reactants, intermediates, and products as the reaction progresses. This application is critical for tracking the kinetics of a transformation, identifying transient species, and verifying proposed mechanistic steps. For instance, in complex rearrangements or catalytic cycles, monitoring the reaction in real-time using TFE-d3 as the solvent can provide direct evidence for the formation and consumption of key intermediates that might otherwise be difficult to detect.

Furthermore, the unique solvent properties of TFE, such as its ability to stabilize cationic intermediates while being a poor nucleophile, can be leveraged to steer a reaction down a specific pathway. By using the deuterated analogue, TFE-d3, researchers can study these solvent-influenced pathways without the complication of proton exchange between a protic solvent and the substrates, which could obscure mechanistic details.

The choice of solvent can dramatically alter the energy landscape of a reaction, influencing the stability of transition states and intermediates. 2,2,2-Trifluoroethanol is known to promote reactions that proceed through polar or cationic transition states. Molecular dynamics simulations and computational studies often incorporate TFE solvent models to predict and rationalize these effects. researchgate.net Such studies have shown that TFE can stabilize developing charges in a transition state, thereby lowering the activation energy for a particular pathway. nih.govacs.org

For example, in enzymatic reactions, TFE has been used to probe conformational transitions and the stability of intermediate states. nih.gov In the study of β-glucosidase, the use of 2,2,2-trifluoroethyl-β-glucoside as a substrate helped to probe the transition state of the reaction, suggesting a process with significant glycone-aglycone bond fission. nih.gov The high polarity and hydrogen-bond donating ability of TFE can favor pathways involving charged intermediates over concerted pathways. By extension, using TFE-d3 in kinetic studies allows for the investigation of solvent isotope effects, which can further clarify the role of the solvent and proton transfer events in the transition state.

The solvent environment plays a crucial role in controlling the stereochemistry of a reaction. 2,2,2-Trifluoroethanol has been shown to significantly influence the diastereoselectivity and enantioselectivity of various organic transformations. Its ability to form strong hydrogen bonds and its distinct polarity can modulate the geometry of transition states, favoring the formation of one stereoisomer over another.

In glycosylation reactions, for instance, TFE can influence the stereochemical outcome by stabilizing oxocarbenium ion intermediates. nih.gov Research has demonstrated that in multicomponent reactions, switching to TFE as the solvent can dramatically improve diastereoselectivity, often leading to the formation of a single diastereoisomer. nih.gov Density Functional Theory (DFT) calculations using a TFE solvent model have been employed to understand the mechanism behind stereoretentive product formation, attributing the outcome to the specific stabilization of the relevant transition state by the solvent.

Below is a data table summarizing the impact of 2,2,2-Trifluoroethanol on the diastereoselectivity of a multicomponent Ugi reaction.

EntrySolventAdditiveYield (%)Diastereomeric Ratio (d.r.)
1Methanol (B129727) (MeOH)NoneTrace>95:5
2Dichloromethane (DCM)MgCl₂<10-
3Acetonitrile (MeCN)MgCl₂<10-
4Hexafluoroisopropanol (HFIP)MgCl₂62>95:5
52,2,2-Trifluoroethanol (TFE)MgCl₂71>95:5
62,2,2-Trifluoroethanol (TFE)None82>95:5

This table illustrates that fluorinated alcohols, particularly TFE, are highly effective in promoting a specific Ugi reaction. Notably, the reaction in TFE proceeds with high yield and excellent diastereoselectivity even without a Lewis acid additive. nih.gov

Deuterium Labeling and Kinetic Isotope Effects

The isotopic purity of TFE-d3 makes it a valuable component in studies involving deuterium labeling, particularly for understanding kinetic isotope effects which are fundamental to mechanistic chemistry.

Late-stage deuteration, the introduction of deuterium into a complex molecule in the final steps of its synthesis, is a critical strategy in pharmaceutical development. acs.orgchem-station.com Deuterating a drug candidate at sites of metabolic vulnerability can slow its breakdown, a phenomenon rooted in the kinetic isotope effect, thereby improving its pharmacokinetic profile. clearsynth.com

While TFE-d3 is not typically used as a direct source of deuterium atoms for incorporation into a substrate, it serves an essential role as a specialized solvent in these processes. scbt.com Many deuteration reactions are monitored by NMR spectroscopy to determine the position and extent of deuterium incorporation. Using TFE-d3 as the solvent ensures that the analysis is not compromised by large solvent signals, providing a clear window to observe the deuterated product. This is particularly important when developing and optimizing new catalytic methods for hydrogen isotope exchange (HIE), where precise measurement of deuterium uptake is required. researchgate.netnih.gov

One of the most powerful tools for elucidating reaction mechanisms is the solvent kinetic isotope effect (SKIE). libretexts.org This is measured by comparing the rate of a reaction in a standard protic solvent (like TFE) with its rate in the corresponding deuterated solvent (TFE-d3). mdpi.com If the hydroxyl proton of the solvent is involved in the rate-determining step of the reaction (e.g., as a proton donor or acceptor), a significant difference in the reaction rate will be observed (kH/kD ≠ 1).

A "normal" SKIE (kH/kD > 1) suggests that the O-H bond is being broken in the transition state, as the O-D bond is stronger and requires more energy to break. libretexts.org An "inverse" SKIE (kH/kD < 1) can indicate that the proton is more tightly bound in the transition state than in the reactant solvent. mdpi.com If no change in rate is observed (kH/kD ≈ 1), it implies that the solvent's hydroxyl group is not directly involved in the rate-limiting step.

The table below provides a conceptual framework for interpreting SKIE data that could be obtained from studies using TFE and TFE-d3.

Reaction TypeRate in TFE (kH)Rate in TFE-d3 (kD)SKIE Value (kH/kD)Mechanistic Interpretation
General Acid Catalysis1.0 x 10⁻³ s⁻¹0.4 x 10⁻³ s⁻¹2.5Proton transfer from the solvent is part of the rate-determining step.
General Base Catalysis2.2 x 10⁻⁴ s⁻¹0.8 x 10⁻⁴ s⁻¹2.75Proton abstraction by the solvent is part of the rate-determining step.
Non-Proton Transfer Step is Rate-Limiting5.0 x 10⁻⁵ s⁻¹4.9 x 10⁻⁵ s⁻¹1.02The solvent's hydroxyl group is not involved in the rate-determining step.
Pre-equilibrium Protonation3.0 x 10⁻² s⁻¹4.5 x 10⁻² s⁻¹0.67An inverse effect suggests a rapid protonation step before the rate-limiting step.

This hypothetical data illustrates how comparing reaction rates in TFE versus TFE-d3 can provide profound insights into the role of the solvent in the reaction mechanism.

Contributions to the Elucidation of Reaction Mechanisms via Isotope Effects

The substitution of protium (¹H) with deuterium (²H) in a solvent molecule can lead to a change in reaction rate, a phenomenon known as the kinetic solvent isotope effect (KSIE). This effect is a powerful tool for determining the role of the solvent in the rate-determining step of a reaction. By comparing the rate of a reaction in 2,2,2-Trifluoroethanol (TFE) with its rate in this compound, valuable insights into the transition state can be obtained.

The magnitude of the KSIE, typically expressed as the ratio of the rate constants (kH/kD), depends on the changes in the vibrational frequencies of the O-H (or O-D) bond between the ground state and the transition state. A primary KSIE is observed when the O-H bond is broken or formed in the rate-determining step. A secondary KSIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation, but where changes in hybridization or solvation occur at the transition state.

Detailed Research Findings:

While the use of deuterated solvents like D₂O and methanol-d₄ is widespread in mechanistic studies, specific and extensive research detailing the KSIE of this compound is less common in readily available literature. However, the principles can be illustrated by studies in related systems. For instance, in solvolysis reactions, where a substrate reacts with the solvent, the KSIE can help distinguish between different mechanistic pathways, such as Sₙ1 and Sₙ2.

In a hypothetical Sₙ1 reaction proceeding in TFE, the rate-determining step is the formation of a carbocation intermediate. The solvent assists in stabilizing the developing positive charge. In the transition state, the solvent molecules are organizing around the incipient cation, which may involve changes in hydrogen bonding. If this interaction is significant, a small, normal KSIE (kH/kD > 1) might be expected due to the different hydrogen bonding strengths of TFE and TFE-d3.

Conversely, for a reaction where TFE acts as a nucleophile in the rate-determining step (akin to an Sₙ2 pathway), or as a proton donor or acceptor, a more significant KSIE would be anticipated. For example, if a TFE molecule is involved in a proton transfer in the transition state, a primary KSIE would be observed.

A study on the solvolysis of various acyl chlorides in TFE-water and TFE-ethanol mixtures highlights the utility of KSIEs in mechanistic elucidation, although it focuses on the effect of methanol-d₄ rather than TFE-d3. The observed KSIEs in methanol provided evidence for the degree of solvent participation in the reaction mechanism.

Table 1: Illustrative Kinetic Solvent Isotope Effects (KSIE) for Solvolysis Reactions in Different Alcohols (Note: This table is illustrative of the principles, as direct data for TFE-d3 is not widely published. The data for methanol is included to demonstrate the concept.)

SubstrateSolvent Systemk(light) / k(heavy)Implied Mechanistic Feature
Alkyl Halide 'A'CH₃OH / CH₃OD~1.2-1.5General-base catalysis by solvent
Acyl Chloride 'B'CH₃OH / CH₃OD~2.0-3.0Nucleophilic attack with proton transfer
Sulfonyl Chloride 'C'H₂O / D₂O~1.5Significant bond breaking at transition state

Stabilization of Reactive Intermediates and Reaction Control

2,2,2-Trifluoroethanol is recognized for its ability to stabilize reactive intermediates, particularly carbocations, due to its high ionizing power and low nucleophilicity. The electron-withdrawing trifluoromethyl group makes the hydroxyl proton highly acidic, enhancing its hydrogen bond donating capability, while the oxygen's nucleophilicity is reduced. These properties allow TFE to effectively solvate and stabilize charged species without readily reacting with them.

The use of this compound in this context allows for mechanistic studies into the nature of this stabilization. While the isotopic substitution does not significantly alter the bulk electronic properties of the solvent, it can be used in techniques like NMR spectroscopy to probe the interactions between the solvent and the reactive intermediate.

Detailed Research Findings:

TFE has been effectively employed as a solvent to control the outcome of chemical reactions by managing the stability and reactivity of intermediates. For instance, in nucleophilic peptide arylation reactions, using TFE as a solvent significantly improves selectivity between competing nucleophilic side chains (e.g., cysteine preference over lysine) compared to more traditional solvents like N,N'-dimethylformamide (DMF). This control is attributed to TFE's ability to modulate the nucleophilicity of the different functional groups through specific hydrogen bonding interactions. While these studies primarily used non-deuterated TFE, the principles of stabilization are directly applicable.

Furthermore, TFE has been shown to prevent the degradation of sensitive compounds during analysis and purification. For example, it can be used as a co-solvent in supercritical fluid chromatography to control the degradation of boronic acid pinacol (B44631) esters, which are sensitive to traditional alcohol solvents. This stabilizing effect is crucial for maintaining the integrity of the molecules.

In the context of carbocation chemistry, TFE is a favored solvent for studying reactions involving these high-energy intermediates. The stability of a carbocation increases with the number of adjacent alkyl groups (tertiary > secondary > primary). TFE can stabilize these electron-deficient species through strong hydrogen bonding to the counter-ion and dipole-charge interactions, facilitating reactions that proceed through a carbocationic mechanism. The use of TFE-d3 in such studies could help to refine the understanding of the specific solvent-intermediate interactions through spectroscopic methods.

Table 2: Influence of 2,2,2-Trifluoroethanol on Reaction Control and Intermediate Stability

ApplicationSubstrate/IntermediateEffect of TFEMechanistic Implication
Peptide ArylationPeptides with multiple nucleophilic groupsEnhanced chemo-selectivity for cysteine over lysineDifferential stabilization/solvation of nucleophilic side chains
SFC PurificationBoronic acid pinacol estersPrevention of degradationStabilization of the ester against solvolysis
Solvolysis ReactionsAlkyl halidesPromotes formation of carbocation intermediatesHigh ionizing power and low nucleophilicity stabilize the charged species
Protein FoldingPeptides and proteinsInduces and stabilizes helical structuresPreferential solvation and hydrogen bonding favors intra-peptide H-bonds

Biomolecular Structure, Function, and Interactions

Protein and Peptide Conformational Studies

TFE-d3 is extensively utilized to modulate and study the conformational landscape of proteins and peptides. Its ability to influence secondary and tertiary structures, as well as folding kinetics, provides invaluable data for understanding protein behavior.

Induction of Secondary Structure (α-Helix and β-Sheet) in Peptides and Proteins

One of the most well-documented effects of 2,2,2-Trifluoroethanol (TFE) and its deuterated counterpart, TFE-d3, is the induction of secondary structures, particularly α-helices, in peptides and proteins that may be disordered in aqueous solutions. researchgate.net This property makes it an invaluable co-solvent in structural biology, often used in nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy to reveal the intrinsic structural propensities of polypeptide chains. researchgate.netnih.gov

For instance, studies on the 23-residue magainin antibiotic peptide using two-dimensional 1H NMR spectroscopy confirmed that the peptide adopts a helical structure in a TFE/water solution. nih.gov Similarly, the solution state NMR structure of clavanin A, a 23-amino acid histidine-rich peptide, in the presence of TFE-d3, revealed an α-helical conformation from Phenylalanine-2 to Valine-22. pdbj.org Research on melittin, a component of bee venom, also demonstrated that a TFE-enriched solution favors and stabilizes its α-helical structure. nih.gov In the case of the transit peptide of preFd, titration with TFE induced increasing amounts of helical structure, which leveled off at a 40-50% (v/v) TFE concentration. core.ac.uk

While predominantly known for inducing α-helices, TFE can also, under certain conditions, promote the formation of β-sheets. Infrared (IR) and CD spectroscopy studies have shown that TFE-induced non-native α-helical structures in proteins that are predominantly β-sheet in their native state, such as β-lactoglobulin and α-chymotrypsin, can be unstable and convert to intermolecular β-sheet aggregates over time. nih.gov For some amyloidogenic peptides, low concentrations of TFE (e.g., 10%) can induce partial helical structures that can transition to β-sheet-rich structures, especially in the presence of salt, facilitating aggregation. researchgate.netbiorxiv.org

The extent of secondary structure induction is often concentration-dependent. For example, a study on cardiotoxin (B1139618) analogue II, an all-β-sheet protein, showed that higher concentrations of TFE induced a cooperative structural transition from β-sheet to α-helix. nih.gov

Peptide/ProteinNative Structure in Aqueous SolutionStructure in TFE/TFE-d3 SolutionTechnique(s) Used
Magainin 2 Disorderedα-Helix2D ¹H NMR
Clavanin A Disorderedα-Helix (Phe-2 to Val-22)Solution State NMR
Melittin Monomer, partially foldedα-HelixNMR, CD
preFd Transit Peptide Random Coilα-HelixCD, NMR
β-Lactoglobulin Predominantly β-Sheetα-Helix (at 10-20% TFE), converts to intermolecular β-sheet aggregates over timeCD, IR
Cardiotoxin Analogue II All β-Sheetα-Helix (at high TFE concentrations)CD
Uperin 3.5 (amyloidogenic) Random CoilPartial α-helix (at 10% TFE), transitions to β-sheet rich aggregatesCD, ThT Fluorescence

Stabilization and Denaturation Effects on Tertiary Protein Structure at Varying Concentrations

Conversely, at higher concentrations, TFE typically acts as a denaturant, disrupting the unique tertiary structure of proteins. researchgate.netresearchgate.net For HEWL, increasing the TFE concentration beyond a certain threshold leads to the loss of its tertiary structure. researchgate.net In the case of BSA, TFE concentrations exceeding 16% v/v cause attractive interactions to become prevalent, accompanied by a loosening of the protein's tertiary structure. rsc.org This destabilization is often linked to the disruption of the delicate balance of forces that maintain the protein's three-dimensional fold. For collagen, a fibrous structural protein, TFE disrupts its native triple helical conformation even at low concentrations, with higher concentrations leading to a predominantly unordered structure and inhibiting fibril formation. nih.gov This finding is noteworthy as TFE is generally known to promote ordered structures. nih.gov

The concentration at which TFE transitions from a stabilizer to a denaturant is protein-specific, highlighting the varied nature of its interaction with different proteins. researchgate.net

ProteinEffect at Low TFE ConcentrationEffect at High TFE Concentration
Hen Egg White Lysozyme (HEWL) Stabilization of tertiary structureDenaturation (loss of tertiary structure)
Bovine Serum Albumin (BSA) Minor local conformational changes, overall stability maintainedLoosening of tertiary structure, onset of thermodynamic instability
Globular Proteins (general) Stabilization against other denaturants/heatDenaturation
Collagen Destabilization of triple helixPredominantly unordered conformation, inhibition of fibril formation

Impact on Protein Folding Kinetics and Conformational Relaxation Rates

2,2,2-Trifluoroethanol has a notable impact on the kinetics of protein folding, often exhibiting a biphasic effect. Low concentrations of TFE have been observed to increase the folding rates of various proteins. nih.gov For proteins that fold in a two-state manner, the degree of this acceleration correlates with the number of local backbone hydrogen bonds present in the native structure. nih.gov This suggests that TFE facilitates the formation of native-like contacts, which is a crucial aspect of the folding reaction for these proteins. nih.gov

However, as the concentration of TFE increases, it tends to have the opposite effect, decelerating the folding process. nih.gov The extent of this deceleration is linked to the burial of accessible surface area during folding. nih.gov For proteins that fold through a multi-state mechanism, the acceleration of folding at low TFE concentrations is significantly less pronounced compared to two-state folders. nih.gov This indicates that for multi-state proteins, the rate-limiting steps are more associated with the reorganization of stable structures within a collapsed state or the search for native-like interactions in less structured regions. nih.gov

Furthermore, TFE can influence the conformational relaxation kinetics of intrinsically disordered proteins (IDPs). For the phosphorylated kinase inducible domain (pKID), which forms a helix-turn-helix structure in TFE solutions, TFE can act as a "nanocrowder," potentially increasing folding rates through the excluded volume effect. acs.org Studies on IDPs in different water/TFE mixtures are aimed at better understanding the mechanisms by which this cosolvent influences the dynamics of protein folding. acs.org

Protein TypeEffect of Low TFE Concentration on Folding RateEffect of High TFE Concentration on Folding RateKey Correlating Factor for Acceleration
Two-State Folding Proteins IncreasedDecreasedNumber of local backbone hydrogen bonds
Multi-State Folding Proteins Smaller increaseDecreasedNot applicable
Intrinsically Disordered Proteins (e.g., pKID) Increased (potential nanocrowding effect)Not specifiedNot applicable

Mechanisms of Solvent-Induced Conformational Changes (e.g., Water Displacement, Low Dielectric Environment, Crowding)

The ability of 2,2,2-Trifluoroethanol (TFE) to induce conformational changes in peptides and proteins stems from a combination of mechanisms that alter the solvent environment. Molecular dynamics simulations and experimental studies have elucidated several key factors.

One primary mechanism is the preferential aggregation of TFE molecules around the peptide or protein . nih.gov This "coating" of TFE displaces water molecules from the vicinity of the polypeptide backbone. By removing water, which can act as a competing hydrogen-bonding partner, TFE promotes the formation of intra-peptide hydrogen bonds, which are essential for the stability of secondary structures like α-helices and β-sheets. nih.gov

This preferential solvation also creates a low dielectric environment around the peptide. nih.gov The lower dielectric constant of TFE compared to water strengthens electrostatic interactions, including the hydrogen bonds within the polypeptide, further stabilizing secondary structures. nih.govnih.gov

Another proposed mechanism involves the self-association of TFE molecules into micelle-like clusters . These nanometer-sized clusters can act as "nanocrowders," which can accelerate protein folding through an excluded volume effect. acs.org This is particularly relevant for intrinsically disordered proteins. acs.org

Furthermore, TFE's interaction with the protein is selective. It interacts weakly with nonpolar residues, meaning that it does not disrupt the hydrophobic interactions within the core of the protein that are crucial for maintaining tertiary structure. nih.gov Instead, TFE is thought to primarily interact with the protein backbone. nih.gov This combination of strengthening intra-peptide hydrogen bonds while preserving hydrophobic interactions contributes to its ability to promote stability rather than inducing denaturation at lower concentrations. nih.gov

Membrane Protein Research

The unique properties of TFE-d3 also make it a valuable solvent for studying membrane proteins, which are notoriously difficult to investigate in their native lipid bilayer environment.

Probing Inter-subunit Interactions in Membrane Proteins

2,2,2-Trifluoroethanol (TFE) has emerged as a useful tool for probing the strength of inter-subunit interactions within membrane protein complexes. nih.gov Due to its lower dielectric constant compared to water, TFE can weaken the non-covalent interactions that hold subunits together, leading to their dissociation. nih.gov This property allows researchers to study the stability of these complexes and identify key residues involved in subunit interfaces.

A notable example is the study of the mechanosensitive channel of small conductance (MscS) from Escherichia coli, a homo-heptameric protein. nih.gov MscS is resistant to dissociation by the detergent sodium dodecyl sulfate (B86663) (SDS), but exposure to TFE leads to the separation of the complex into its individual subunits. nih.gov This demonstrates that TFE can effectively disrupt the inter-subunit interactions that maintain the quaternary structure of this membrane protein.

Furthermore, TFE can influence the interactions of transmembrane peptides with the lipid bilayer itself, which can indirectly affect protein-protein interactions. Studies on WALP peptides, which mimic transmembrane segments, have shown that TFE can interfere with their anchoring interactions at the lipid-water interface and affect their orientation within the membrane. nih.gov This interference can alter the way transmembrane helices pack against each other, providing insights into the forces that govern the assembly of membrane protein complexes. By observing how TFE perturbs these systems, researchers can gain a better understanding of the native interactions that are critical for the structure and function of membrane proteins.

Membrane Protein/PeptideEffect of TFEInsight Gained
Mechanosensitive channel of small conductance (MscS) Dissociation of the homo-heptameric complex into subunitsProbing the strength and nature of inter-subunit interactions
WALP transmembrane peptides Interference with interfacial anchoring interactions and alteration of peptide orientationUnderstanding the role of lipid-protein interactions in the assembly and stability of membrane protein complexes

Biomaterials and Self-Assembly

Peptide-based biomaterials are a class of materials attracting significant research interest for applications in tissue engineering, regenerative medicine, and drug delivery. nih.govnih.govmdpi.com These materials leverage the inherent biocompatibility and chemical versatility of peptides, which are the building blocks of proteins. researchgate.nettandfonline.com A key principle in the formation of these biomaterials is the process of self-assembly, where individual peptide molecules spontaneously organize into well-defined, higher-order nanostructures such as nanofibers, nanotubes, and hydrogels. nih.govnih.gov This self-assembly is driven by non-covalent interactions, including hydrogen bonding and hydrophobic forces, which can be precisely controlled by the peptide sequence and the surrounding environment. mdpi.comnih.gov

Induction of Peptide Self-Assembly and Control of Surface Morphology

2,2,2-Trifluoroethanol and its deuterated isotopologue, 2,2,2-Trifluoroethanol-d3, are widely used as solvents to induce and study peptide self-assembly. researchgate.netrsc.org TFE is known to promote the formation of secondary structures, particularly α-helices, in peptides that might otherwise be unstructured in aqueous solutions. nih.govbiorxiv.org This ability stems from TFE's capacity to displace water from the peptide's vicinity, creating a low-dielectric environment that favors the formation of internal hydrogen bonds within the peptide backbone. nih.gov

The induction of a specific secondary structure is often the first step in the hierarchical self-assembly of peptides into larger structures. For example, TFE can stabilize amphipathic, helical intermediates that then interact with each other through hydrophobic forces, leading to aggregation and the formation of more complex assemblies. nih.gov Studies on the antimicrobial peptide Uperin 3.5 showed that low concentrations of TFE (10% v/v) stabilized partial helical structures that subsequently transitioned into β-sheet-rich aggregates, leading to a significant increase in fibril formation, but only when salt was also present to screen electrostatic repulsion. nih.govbiorxiv.org

The choice of solvent can profoundly influence the final morphology of the self-assembled structures. Research comparing the effects of TFE and another fluorinated alcohol, 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), on the aromatic dipeptide Tyr-Phe found that the two solvents induced completely different morphologies. rsc.org While HFIP led to the formation of highly ordered, birefringent microribbons, TFE induced the formation of microspheres. rsc.org This demonstrates that even solvents with similar properties can direct the self-assembly process down different pathways, highlighting the potential to control surface morphology by carefully selecting the solvent environment. researchgate.netrsc.org The use of this compound in these studies is often for analytical purposes, such as in NMR spectroscopy, to elucidate the peptide's conformation during the assembly process without interference from solvent proton signals. acs.org

Table 2: Influence of Fluorinated Alcohols on Tyr-Phe Dipeptide Self-Assembly

Solvent Resulting Morphology Structural Characteristics Reference
2,2,2-Trifluoroethanol (TFE) Microspheres Not birefringent, less ordered. rsc.org
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) Microribbons Birefringent, highly ordered, and crystalline. rsc.org

Implications for Biomaterial Design and Functionalization

The ability to control peptide self-assembly and surface morphology using solvents like 2,2,2-Trifluoroethanol has significant implications for the rational design and functionalization of advanced biomaterials. nih.govmdpi.com By guiding the assembly process, it is possible to create materials with tailored structural and functional properties for specific biomedical applications. researchgate.netnih.gov

One of the primary goals in tissue engineering is to create scaffolds that mimic the natural extracellular matrix (ECM), providing structural support and bioactive cues for cells. mdpi.comnih.gov The self-assembly of peptides into nanofibrous networks, often studied in TFE/water mixtures, can produce hydrogels and meshes that resemble the fibrous architecture of the ECM. nih.govnih.gov For instance, electrospinning polymers in the presence of solvents can produce nanofibers, and the resulting nanoporous mesh has been shown to improve cell culture properties compared to smooth materials. nih.gov The control over morphology—for example, creating fibers versus spheres—is critical, as the topography of a biomaterial surface profoundly influences cell adhesion, proliferation, and differentiation. nih.gov

In the field of drug delivery, peptide-based nanostructures offer a versatile platform for encapsulating and releasing therapeutic agents. nih.govmdpi.com The self-assembly process can be designed to be responsive to specific environmental stimuli, such as pH or enzymes, allowing for targeted drug release in diseased tissues. researchgate.net The understanding of how solvents like TFE modulate peptide conformation and assembly is key to designing these "smart" biomaterials. researchgate.netnih.gov

Furthermore, the functionalization of biomaterial surfaces with specific peptide motifs is a common strategy to enhance their bioactivity. mdpi.comqmul.ac.uk For example, attaching cell-adhesive peptides to a material can improve tissue integration. mdpi.com Techniques for studying peptide conformation, which often employ this compound, are essential for ensuring that the immobilized peptides adopt the correct structure to be functionally active. acs.org Ultimately, a deep understanding of the fundamental interactions between peptides and their solvent environment, as revealed by studies using TFE and its deuterated analogs, underpins the continued development of sophisticated and effective peptide-based biomaterials. nih.govmdpi.com

Future Research Directions and Emerging Areas

Development of Novel Synthetic Methodologies Leveraging 2,2,2-Trifluoroethanol-d3 Properties

Future synthetic methodologies are expected to increasingly exploit the unique properties of this compound to gain deeper mechanistic insights and to control reaction pathways. The presence of deuterium (B1214612) atoms allows for the investigation of kinetic isotope effects (KIEs), providing a powerful tool for elucidating reaction mechanisms. chem-station.comwikipedia.org

Solvent Kinetic Isotope Effects (SKIEs): By comparing reaction rates in TFE-d3 versus its non-deuterated counterpart, researchers can probe the involvement of the solvent in the rate-determining step of a reaction. An observed SKIE can indicate whether the solvent acts as a proton shuttle, a nucleophile, or a general acid/base catalyst. chem-station.comresearchgate.netsemanticscholar.org This is particularly valuable in complex catalytic cycles where the role of the solvent is often difficult to ascertain. Future research will likely focus on utilizing SKIEs in TFE-d3 to design more efficient and selective catalytic systems.

Mechanistic Probes: The isotopic label in TFE-d3 can be used to trace the fate of the solvent molecule throughout a reaction. This is especially useful in reactions where the solvent may be incorporated into the product or an intermediate. By using techniques such as NMR spectroscopy and mass spectrometry, the position of the deuterium atom can be tracked, providing direct evidence for proposed reaction mechanisms. nih.gov

Control of Reaction Selectivity: The subtle differences in the physicochemical properties between TFE-d3 and TFE, such as viscosity and hydrogen bonding strength, can be leveraged to influence the selectivity of a reaction. While often a minor effect, in finely balanced systems, this isotopic substitution could tip the scales in favor of a desired product, an area ripe for future exploration.

Research FocusKey Property of TFE-d3Potential Application
Mechanistic ElucidationDeuterium LabelingProbing solvent involvement in reaction transition states through Kinetic Isotope Effects.
Reaction Pathway TracingIsotopic MarkerTracking the incorporation of solvent molecules into products or intermediates.
Enhancing Reaction SelectivityAltered Physicochemical PropertiesFine-tuning stereoselectivity or regioselectivity in sensitive organic transformations.

Advanced Spectroscopic Probes for Elucidating Dynamic Intermolecular Interactions

The application of this compound as a solvent and probe in advanced spectroscopic techniques is a rapidly growing area of research, particularly for studying the dynamics of complex biological systems.

Two-Dimensional Infrared (2D-IR) Spectroscopy: 2D-IR spectroscopy is a powerful technique for studying the ultrafast dynamics of molecular structures. nsf.govnih.govmdpi.comnih.gov When used as a solvent, TFE-d3 can influence the conformational dynamics of proteins and peptides, and its deuterated nature simplifies the interpretation of the vibrational spectra by shifting the solvent's own absorption bands. nih.gov This allows for a clearer observation of the amide I and II bands of the protein backbone, providing detailed information about secondary structure formation and fluctuations on the picosecond timescale. nsf.govnih.govstanford.edu

Time-Resolved FTIR Spectroscopy: In time-resolved FTIR, TFE-d3 can be used to create a specific environment to study the reaction mechanisms of proteins. researchgate.net The deuteration is advantageous in minimizing spectral overlap with the protein's signals, enabling a more precise characterization of transient intermediates and their kinetics.

Neutron Scattering: The significant difference in the neutron scattering cross-sections of hydrogen and deuterium makes TFE-d3 an excellent solvent for neutron scattering studies. nih.govresearchgate.netminsocam.orgnih.govembl-hamburg.de This technique can provide unique insights into the structure and dynamics of TFE-d3 solutions and its interactions with solutes, such as polymers or biological macromolecules, at the atomic level.

Spectroscopic TechniqueRole of this compoundInformation Gained
2D-IR SpectroscopySolvent and PerturbantUltrafast protein and peptide conformational dynamics, hydrogen bond fluctuations.
Time-Resolved FTIRSpectroscopically "cleaner" solventKinetics and structure of transient intermediates in protein reactions.
Neutron ScatteringContrast-matching solventAtomic-level structure and dynamics of solvent-solute interactions.

Integration of Multiscale Computational and Experimental Approaches for Predictive Modeling

The synergy between computational modeling and experimental validation is crucial for developing a predictive understanding of chemical and biological processes. This compound is becoming an important component in this integrated approach.

Molecular Dynamics (MD) Simulations: MD simulations are used to model the behavior of molecules over time. The development of accurate force fields for TFE has enabled detailed simulations of its mixtures with water and its interactions with peptides and proteins. minsocam.orgnih.govtbzmed.ac.ir Using TFE-d3 in experiments provides a direct point of comparison for validating and refining these computational models, particularly in terms of solvation dynamics and the structure of solvent-solute complexes.

Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM methods are powerful tools for studying enzymatic reactions, where a small, reactive part of the system is treated with high-level quantum mechanics and the surrounding environment is treated with classical molecular mechanics. wordpress.comnih.govresearchgate.netnih.govyoutube.com Performing these calculations for an enzyme in TFE-d3 and comparing the results with experimental kinetic data, including SKIEs, can provide a rigorous test of the computational model and a deeper understanding of the catalytic mechanism. researchgate.netsemanticscholar.org

Predictive Modeling of Solvation and Reactivity: By combining experimental data from spectroscopic and kinetic studies in TFE-d3 with high-level computational models, researchers can develop predictive models for solvation and reactivity in this unique solvent. This will enable the in silico design of molecules with desired properties and the prediction of reaction outcomes in fluorinated environments. stanford.edunih.gov

Computational MethodRole of this compoundGoal of Integration
Molecular Dynamics (MD)Experimental validation of force fieldsAccurate modeling of solvation structure and dynamics.
Quantum Mechanics/Molecular Mechanics (QM/MM)Benchmarking of reaction mechanismsPredictive understanding of enzyme catalysis in fluorinated environments.
Integrated Predictive ModelingProviding key experimental parametersIn silico design of molecules and prediction of reaction outcomes.

Expanding Applications in Advanced Materials Science and Biological Engineering

The unique properties of this compound are driving its application in the development of advanced materials and in the field of biological engineering.

Advanced Polymer Science: Deuterated and fluorinated polymers exhibit enhanced thermal and oxidative stability, as well as unique optical properties. nih.govmdpi.com TFE-d3 can be used as a solvent or a monomer in the synthesis of such polymers. nih.gov Its deuterated nature is particularly advantageous for applications in optics and photonics, where minimizing absorption in the infrared region is critical.

Biomaterials and Hydrogels: Fluorinated hydrogels are being explored for various biomedical applications, including as wound dressings and drug delivery systems, due to their enhanced oxygen permeability and biocompatibility. nih.govresearchgate.netgoogle.comnih.gov The synthesis of these hydrogels can be carried out in TFE-d3, and the deuterated solvent can also be used to study the self-assembly and drug-release properties of these materials. researchgate.net

Protein Engineering and Biosensor Development: 2,2,2-Trifluoroethanol is known to influence the stability and conformation of proteins. nih.govnih.govresearchgate.netresearchgate.neteurekalert.org By using TFE-d3, researchers can finely tune the environment to engineer proteins with enhanced stability or novel functions. Furthermore, the unique solvent properties of TFE-d3 can be exploited in the development of biosensors, for example, by creating a specific environment for the recognition of target molecules. sciforum.netqub.ac.uk

Application AreaRole of this compoundEmerging Research Direction
Advanced PolymersSolvent or MonomerDevelopment of deuterated fluoropolymers for advanced optical and electronic applications.
BiomaterialsSynthesis Medium and Characterization ToolDesign of fluorinated hydrogels with controlled drug release profiles and enhanced biocompatibility.
Protein EngineeringConformation-Tuning AgentEngineering of proteins with enhanced stability and novel functionalities for therapeutic and industrial applications.
BiosensorsEnvironment for Molecular RecognitionCreation of highly selective and sensitive biosensors for diagnostics and environmental monitoring.

Q & A

Q. How does 2,2,2-Trifluoroethanol-d3 enhance NMR signal clarity in peptide studies?

The deuterated form of TFE reduces interference from protonated solvents in 1H and 13C NMR spectroscopy. By replacing hydrogen with deuterium in the solvent, background signals are minimized, allowing clearer detection of analyte resonances. This is critical for studying molecular dynamics, hydrogen bonding, and structural transitions in peptides .

Q. What safety precautions are essential when handling this compound?

TFE-d3 is highly flammable (flash point: ~44°C) and requires spark-free equipment, proper ventilation, and storage away from oxidizers. Use personal protective equipment (PPE), including gloves and eye protection, due to its irritant properties (R38, R41). In case of exposure, rinse affected areas immediately and seek medical attention if symptoms persist .

Q. What are the key physicochemical properties of TFE-d3 relevant to experimental design?

Key properties include a boiling point of 77–80°C, density of 1.415 g/mL, and log KOW (octanol-water partition coefficient) of 0.41. These influence solvent selection for solubility studies, protein denaturation protocols, and interactions with hydrophobic residues in peptides .

Q. How is TFE-d3 used to study protein folding and stability?

TFE-d3 stabilizes α-helical structures by reducing solvent polarity, which weakens hydrophobic interactions that stabilize native protein folds. This allows researchers to isolate and analyze intermediate folding states using techniques like circular dichroism (CD) or fluorescence spectroscopy .

Advanced Research Questions

Q. What molecular mechanisms explain TFE-d3’s ability to induce α-helix structures in peptides?

TFE-d3 clusters around peptide backbones, lowering the solvent dielectric constant and strengthening intramolecular hydrogen bonds. This stabilizes helical conformations, as demonstrated in studies on melittin and β-lactoglobulin. The trifluoroethyl group also disrupts water networks, promoting helix formation .

Q. How can researchers resolve contradictions in TFE-d3’s dual role in stabilizing helices and denaturing proteins?

The effect is concentration-dependent. Low TFE-d3 concentrations (10–30% v/v) stabilize helices, while higher concentrations (>50% v/v) disrupt tertiary interactions, leading to denaturation. Titration experiments coupled with multi-technique validation (e.g., NMR, CD, and X-ray scattering) are essential to delineate these effects .

Q. How does TFE-d3’s solvent clustering influence reaction kinetics in peptide studies?

Clustering of TFE-d3 molecules reduces the dielectric constant of the medium, enhancing electrostatic interactions between charged residues. This can accelerate helix nucleation, as observed in kinetic folding studies. Solution X-ray scattering and dielectric constant measurements are used to quantify clustering effects .

Q. What methodological strategies mitigate solvent signal interference in spectroscopic studies using TFE-d3?

For infrared (IR) and NMR spectroscopy, subtract pure TFE-d3 reference spectra from sample data. In IR, this isolates amide I/II bands for conformational analysis. In NMR, deuterium suppression pulses further minimize residual solvent signals .

Q. How to interpret discrepancies between CD and NMR data in TFE-d3-mediated folding studies?

CD spectroscopy is sensitive to secondary structure (e.g., α-helix content), while NMR provides residue-specific dynamics. Discrepancies may arise from transient helical segments undetected by NMR or global unfolding masked by CD. Combining these techniques with molecular dynamics simulations resolves such conflicts .

Q. What are the implications of TFE-d3’s log KOW value for solute-solvent interactions?

The low log KOW (0.41) indicates moderate hydrophobicity, enabling TFE-d3 to solubilize both polar and non-polar peptides. This property is leveraged in membrane protein studies to mimic lipid environments while retaining compatibility with aqueous buffers .

Methodological Notes for Data Interpretation

  • Concentration Optimization : Use incremental TFE-d3 titration (10–60% v/v) to identify thresholds for helix stabilization vs. denaturation. Monitor transitions via CD ellipticity at 222 nm or NMR chemical shift perturbations .
  • Safety in Experimental Design : Include controls for solvent toxicity in cell-based assays. TFE-d3’s endocrine-disrupting potential is not well-characterized, necessitating caution in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,2-Trifluoroethanol-d3
Reactant of Route 2
2,2,2-Trifluoroethanol-d3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.